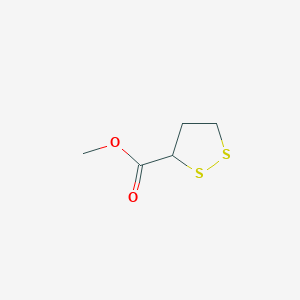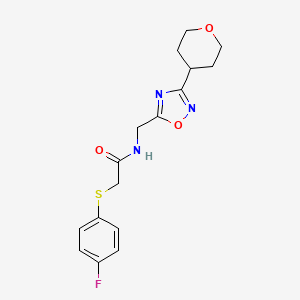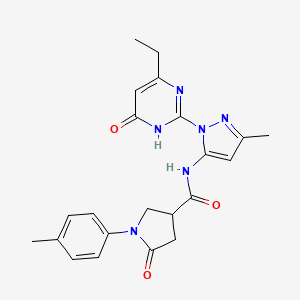![molecular formula C17H15NO4 B2470371 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448125-03-8](/img/structure/B2470371.png)
1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic molecule that contains a furan ring, a chroman ring, and a pyrrolidin ring . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Chroman is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic ring of oxygen and carbon . Pyrrolidin is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-component reactions . For instance, the title compound can be synthesized via a one-pot multicomponent 1,3-dipolar cycloaddition reaction . In this reaction, various furan-2-carboxaldehyde derivatives can be used . The use of different catalysts can influence the reaction outcomes .Molecular Structure Analysis
The molecular structure of the compound can be determined by various spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectrometry . The crystal structure can provide further insights into the three-dimensional arrangement of the atoms .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive centers in the molecule . For example, it can participate in 1,3-dipolar cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one and its derivatives serve as versatile intermediates in the synthesis of complex heterocyclic systems. These compounds are pivotal in the construction of pyrrole heterocyclic systems bearing amino acid units, facilitating the synthesis of novel pyrrol-3-ones, pyrrolo[1,2-a][3,1]benzoxazines, and pyrrolo[2,1-b][1,3]oxazoles. This structural versatility underlines the compound's utility in generating a wide array of heterocyclic compounds with potential biological activities (İ. Koca, M. Saçmacı, F. Yılmaz, & Ş. H. Üngören, 2014).
Catalytic Applications and Heterocycles Synthesis
The catalytic properties of compounds derived from 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one enable efficient multicomponent syntheses of heterocycles. These catalytic processes facilitate the creation of 1-benzopyrano[2,3-c]pyrrolidines and the innovative hexahydrochromeno[2,3-c:3,4-c′]dipyrrole tetracyclic system. The ability to proceed through diastereoselective cycloadditions underscores the compound's contribution to advancing synthetic methodologies in heterocyclic chemistry (V. Sosnovskikh, M. Y. Kornev, V. Moshkin, & Evgeny M. Buev, 2014).
Advanced Synthetic Applications
Advanced synthetic applications of 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one derivatives include the creation of spiro-lactams and polysubstituted pyrroles through oxidative cyclization processes. These syntheses demonstrate the compound's utility in dearomatizing oxidation reactions, which extend the synthetic applications of furan and pyrrole derivatives, showcasing the chemical's potential for creating biologically active compounds (Hui Peng, Jiuyi Li, Furong Wang, Bo Liu, & Biaolin Yin, 2016).
Biological Activity Evaluation
The heterocycle-appended spiro(oxindole-3,2’-pyrrolidine) derivatives, synthesized from reactions involving 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, are evaluated for their biological activities. These compounds, while showing no antibacterial activity, have been found non-cytotoxic up to 100 µg/ml and exhibit potent anticancer activity by activating pro-apoptotic genes p53 and caspase 7. This highlights the compound's significance in medicinal chemistry and drug discovery research (S. Vidya, K. Priya, Devi Velayudhan Jayasree, A. Deepthi, & P. G. Biju, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-(furan-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-13-10-17(22-14-5-2-1-4-12(13)14)7-8-18(11-17)16(20)15-6-3-9-21-15/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIROKBTHPVBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

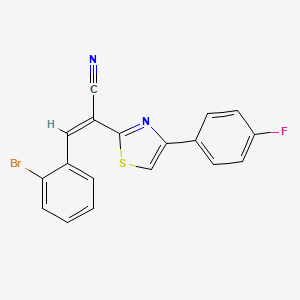
![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)
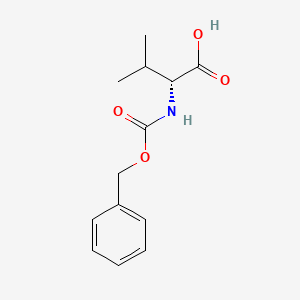
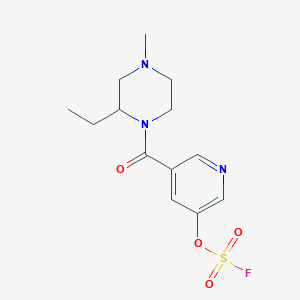
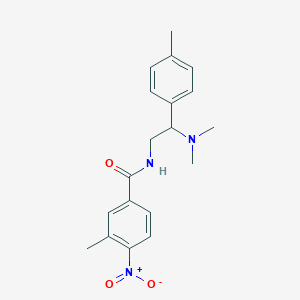
![N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2470300.png)
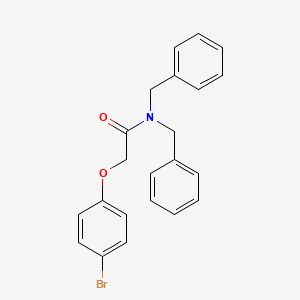

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2470305.png)
![N-(2-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2470306.png)
